Guangsangon M

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

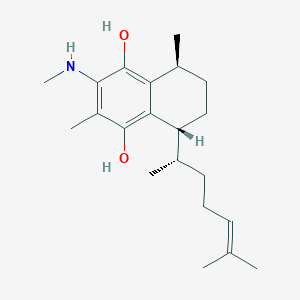

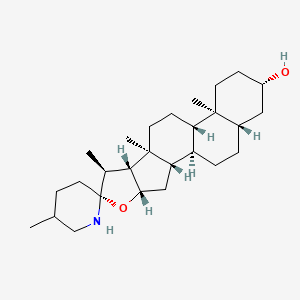

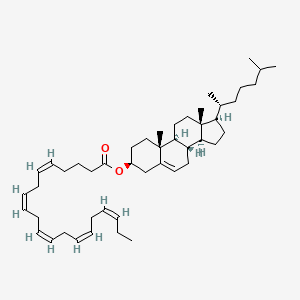

Guangsangon M is a member of the class of polyphenols consisting of a methylcyclohexene ring attached to a 2,4-dihydroxyphenyl, 2,4-dihydroxybenzoyl and trihydroxyflavanone moieties at positions 5'', 4'' and 3'' respectively (the 2R,3''R,4''R,5''S stereoisomer). Regarded biogenetically as a Diels-Alder adduct, it is isolated from the stem barks of Morus macroura and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a trihydroxyflavanone, a polyphenol, an aromatic ketone and a member of 4'-hydroxyflavanones.

Aplicaciones Científicas De Investigación

Anticancer Effects in Respiratory and Breast Cancer

Guangsangon E (GSE), a compound related to Guangsangon M, demonstrates significant anticancer effects. In respiratory cancers, GSE induces autophagy and apoptosis in lung and nasopharyngeal cancer cells, evidenced by inhibited cell proliferation and apoptosis induction in A549 and CNE1 cells. The mechanism involves autophagy induction via upregulation of the autophagosome marker LC3 and increased formation of GFP–LC3 puncta in GSE-treated cells. Endoplasmic reticulum (ER) stress, activated through reactive oxygen species (ROS) accumulation, plays a role in this autophagy induction (Shu et al., 2020). Additionally, GSE has shown effectiveness in repressing triple-negative breast cancer (TNBC) cells. It induces mitochondrial dysfunction and leads to mitophagy-related non-apoptotic cell death in TNBC cells, significantly reducing the size and weight of tumors in xenograft tumor nude mice (Shen et al., 2022).

Antioxidant and Anti-inflammatory Activities

Guangsangon compounds, including Guangsangon O and others like Guangsangons F-J, exhibit potent antioxidant activities. These compounds are isolated from Morus macroura and show significant inhibition of malondialdehyde (MDA), a marker of oxidative stress. Some of these compounds also demonstrate moderate anti-inflammatory activities, indicating their potential therapeutic applications in conditions associated with oxidative stress and inflammation (Dai et al., 2004; Dai et al., 2006).

Cytotoxicity Against Cancer Cells

Studies have also highlighted the cytotoxic properties of Guangsangon compounds in various cancer cell lines. For instance, Guangsangon E isolated from hairy root cultures of Morus macroura exhibited potent cytotoxicity against P-388 murine leukemia cell line. This indicates its potential as a therapeutic agent in leukemia treatment (Happyana et al., 2019).

Propiedades

Nombre del producto |

Guangsangon M |

|---|---|

Fórmula molecular |

C35H30O10 |

Peso molecular |

610.6 g/mol |

Nombre IUPAC |

(2R)-2-[5-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C35H30O10/c1-16-8-24(20-5-2-17(36)10-27(20)39)34(35(44)22-7-4-18(37)11-28(22)40)25(9-16)23-13-26(30(42)14-29(23)41)33-15-31(43)21-6-3-19(38)12-32(21)45-33/h2-7,9-14,24-25,33-34,36-42H,8,15H2,1H3/t24-,25+,33-,34-/m1/s1 |

Clave InChI |

MCJGDQGGKNEZHE-AIDFWXSXSA-N |

SMILES isomérico |

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)[C@H]5CC(=O)C6=C(O5)C=C(C=C6)O)O)O |

SMILES canónico |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6S)-6-[5-[5-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate;chloride](/img/structure/B1249958.png)

![(E)-3-[4-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol](/img/structure/B1249964.png)

![(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1249976.png)